![molecular formula C9H16N2O3 B1517916 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid CAS No. 1156593-10-0](/img/structure/B1517916.png)
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid
Übersicht
Beschreibung
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid is a compound with the CAS Number: 1156593-10-0 . It has a molecular weight of 200.24 and its IUPAC name is ( { [ (cyclopentylmethyl)amino]carbonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) . This indicates that the compound has a cyclopentylmethyl group attached to a carbamoyl group, which is further attached to an amino group and an acetic acid group.Wissenschaftliche Forschungsanwendungen
Divergent Cyclisations and Heterocyclic Synthesis
Research by Smyth et al. (2007) explored the divergent cyclisations of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles. The study uncovered that instead of forming the expected dihydropyrazolo[4,3-c]pyridin-4-one, an alternative cyclic imide product was obtained. This reaction was sensitive to the nature of reagents and the acidity of the medium, allowing for the production of interesting bicyclic heterocycles from a single starting material (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Metal Complex Synthesis and Characterization
Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. These complexes showed significant antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting their potential therapeutic applications (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Synthesis and Characterization of Bioactive Compounds
The synthesis and characterization of bioactive compounds, such as γ-Amino butyric acid (GABA) derivatives, leverage the functionalities of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid derivatives. Zhu et al. (2017) demonstrated an efficient method to synthesize GABA derivatives via copper-catalyzed carboamination, showcasing the compound's relevance in creating neurologically active substances (Zhu, Wang, Ge, Li, Zhang, & Bao, 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, including derivatives of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid, on metals. Their work demonstrated that these amino acids could serve as effective corrosion inhibitors, providing insights into their applications in materials science and engineering (Kaya, Tüzün, Kaya, & Obot, 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of derivatives of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid have been explored. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives that exhibited significant in vitro antimicrobial activities, underscoring the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(cyclopentylmethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBBFSGVNHPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



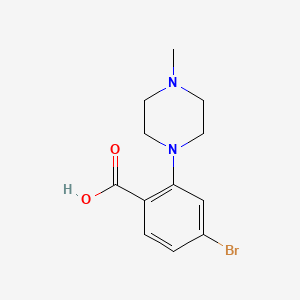
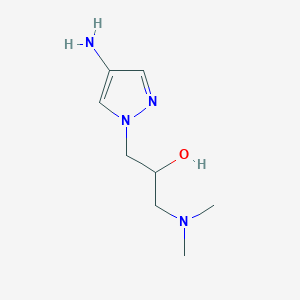
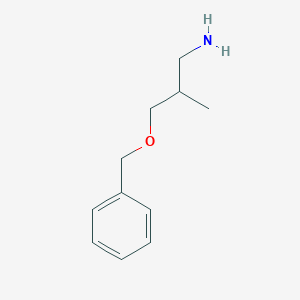
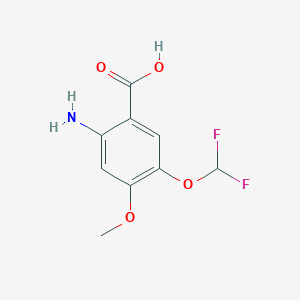
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
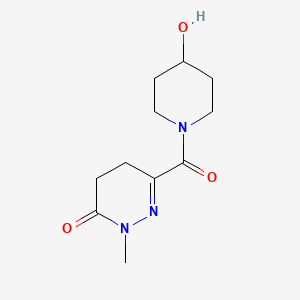
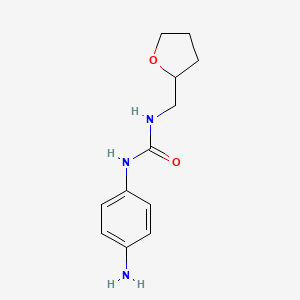
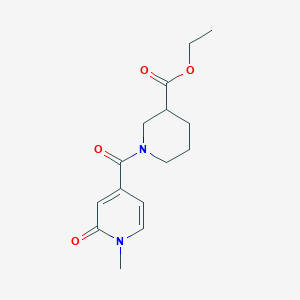
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
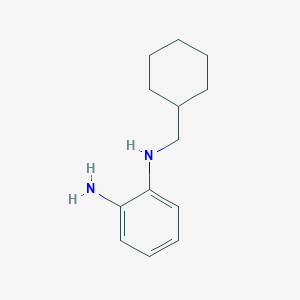
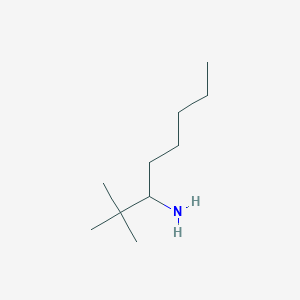
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)